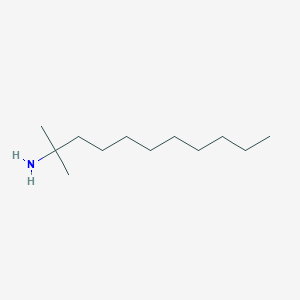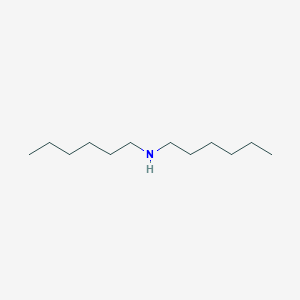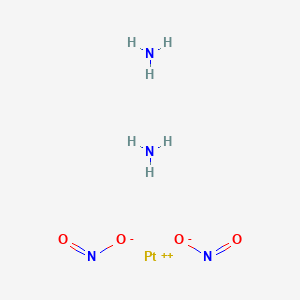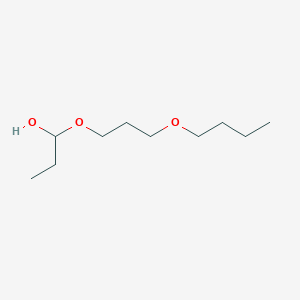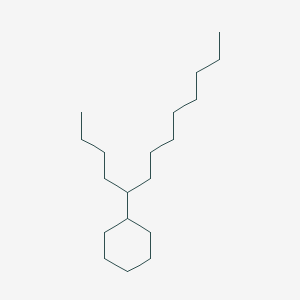
(1-Butylnonyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Butylnonyl)cyclohexane is a chemical compound that belongs to the family of cycloalkanes. It is commonly used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of ((1-Butylnonyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with various receptors in the body, including GABA and NMDA receptors. It may also affect the release and uptake of neurotransmitters, such as dopamine and serotonin.
Effets Biochimiques Et Physiologiques
((1-Butylnonyl)cyclohexane)cyclohexane has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((1-Butylnonyl)cyclohexane)cyclohexane in lab experiments is its high purity and yield. It is also relatively inexpensive and readily available. However, one limitation is that it may be toxic in high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for the research of ((1-Butylnonyl)cyclohexane)cyclohexane. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, ((1-Butylnonyl)cyclohexane)cyclohexane may have applications in the development of new pharmaceuticals and agrochemicals, making it an important compound for future research.
Méthodes De Synthèse
The synthesis of ((1-Butylnonyl)cyclohexane)cyclohexane involves the reaction of cyclohexane with butyl lithium and n-octyl bromide in the presence of a catalyst. The reaction yields ((1-Butylnonyl)cyclohexane)cyclohexane in high purity and yield. The synthesis method is relatively simple and cost-effective, making it a popular choice for scientific research.
Applications De Recherche Scientifique
((1-Butylnonyl)cyclohexane)cyclohexane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in organic chemistry reactions, as it has a high boiling point and low viscosity. It is also used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
13151-90-1 |
|---|---|
Nom du produit |
(1-Butylnonyl)cyclohexane |
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
tridecan-5-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
Clé InChI |
VJBKZHIKOCIOPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
SMILES canonique |
CCCCCCCCC(CCCC)C1CCCCC1 |
Synonymes |
(1-Butylnonyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



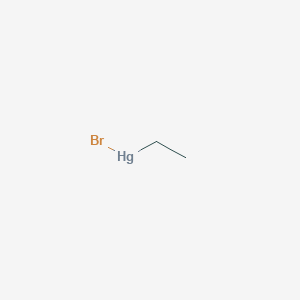
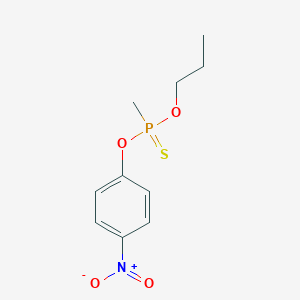
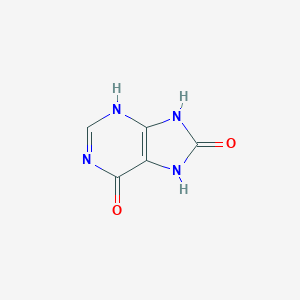
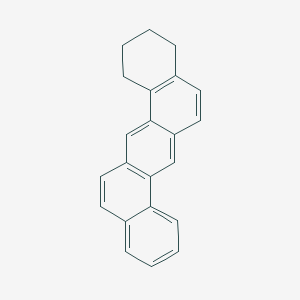
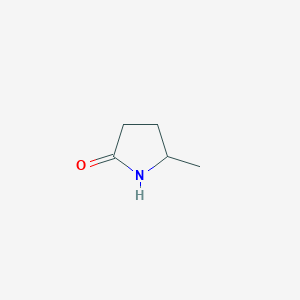
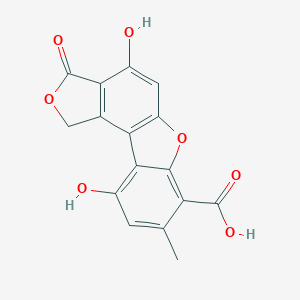
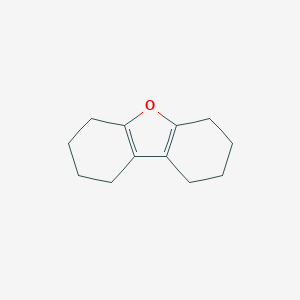
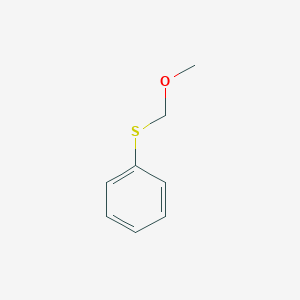
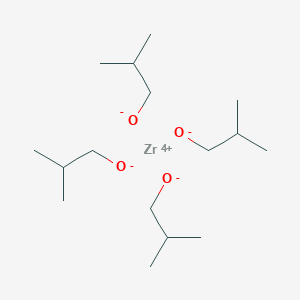
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
